![molecular formula C11H14N6O3S2 B2574638 1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1421528-85-9](/img/structure/B2574638.png)
1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H14N6O3S2 and its molecular weight is 342.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. One common approach starts with the synthesis of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, followed by the introduction of the methylsulfonyl group. This intermediate can then undergo further functionalization to introduce the triazole moiety and finally, the methyl group.
Industrial Production Methods: Industrial synthesis of this compound would leverage efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to scale up production while maintaining quality control.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfonyl group can undergo oxidation to yield sulfone derivatives.
Reduction: The triazole moiety can be reduced to form amine derivatives under appropriate conditions.
Substitution: The heterocyclic nitrogen atoms can act as nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction.
Substitution: Electrophiles such as alkyl halides could be employed in nucleophilic substitution reactions.
Major Products Formed: Products vary depending on the reaction conditions but may include various functionalized derivatives with altered biological or chemical properties.
Scientific Research Applications: This compound finds relevance across several fields:
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, aiding in the development of novel compounds.
Biology: Potential for modulating biological pathways due to its heterocyclic nature, making it a candidate for drug development.
Medicine: Preliminary studies might explore its efficacy as a therapeutic agent for certain diseases.
Industry: Its unique properties can be harnessed in material science, such as in the development of new materials or catalysts.
Mechanism of Action: The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. Typically, the presence of multiple heterocyclic rings suggests it might interact with enzymes or receptors, modulating their activity. Detailed studies would reveal the precise pathways involved.
Comparison with Similar Compounds: Similar compounds might include other heterocycle-containing molecules:
Comparison Highlights:
Structural Uniqueness: The specific combination of thiazolo[5,4-c]pyridine and triazole rings sets it apart.
Functional Diversity: Offers different reactivity due to the presence of the sulfonyl group.
Comparaison Avec Des Composés Similaires
Thiazolo[5,4-c]pyridine derivatives
1H-1,2,3-triazole derivatives
Sulfonyl-containing heterocycles
Hope that sheds light on the fascinating world of this compound!
Propriétés
IUPAC Name |
1-methyl-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3S2/c1-16-5-8(14-15-16)10(18)13-11-12-7-3-4-17(22(2,19)20)6-9(7)21-11/h5H,3-4,6H2,1-2H3,(H,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIOYLKAKRXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
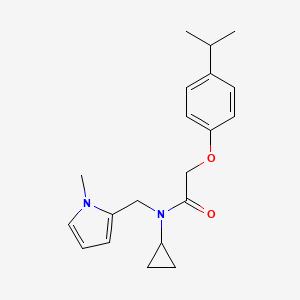
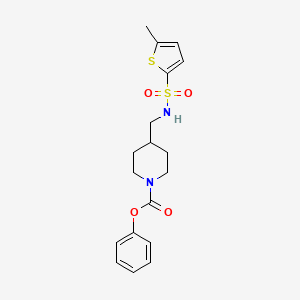
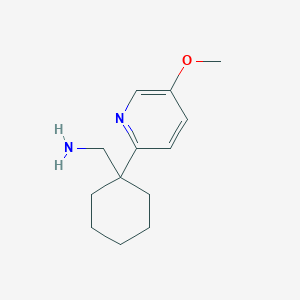
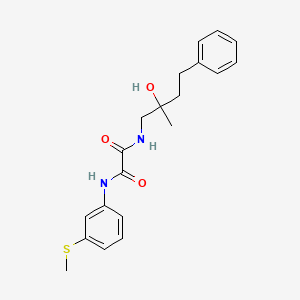
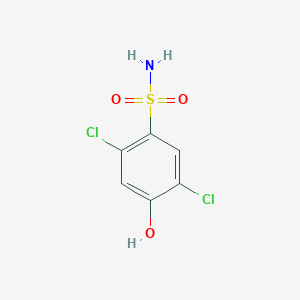
![N-(2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2574563.png)
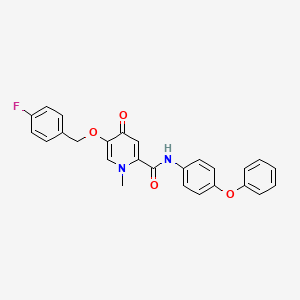
![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2574567.png)
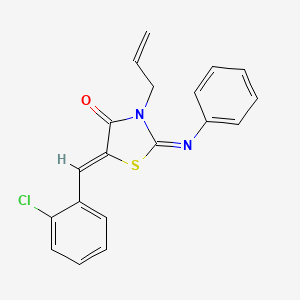

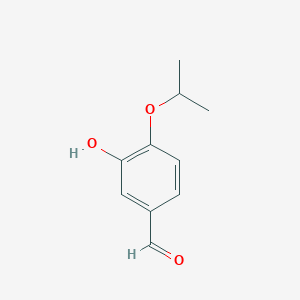
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2574574.png)
![5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2574575.png)

